molecular formula C20H16N2O6 B3692827 ethyl 4-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate CAS No. 6343-07-3

ethyl 4-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate

Cat. No.: B3692827
CAS No.: 6343-07-3
M. Wt: 380.3 g/mol
InChI Key: OTEMYYZMBHUIIC-UHFFFAOYSA-N
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Description

Ethyl 4-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of furan derivatives These compounds are known for their diverse biological and pharmacological activities

Preparation Methods

The synthesis of ethyl 4-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate typically involves multiple steps, including nitration, esterification, and amide formation. One common synthetic route starts with the nitration of phenylfuran to introduce the nitro group. This is followed by the esterification of the furan ring with ethyl benzoate under acidic conditions. Finally, the amide bond is formed by reacting the ester with an appropriate amine under controlled conditions .

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Ethyl 4-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential pharmacological activities, it is investigated for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The furan ring can participate in various chemical reactions, leading to the formation of bioactive compounds. These interactions can modulate biological pathways and result in therapeutic effects .

Comparison with Similar Compounds

Ethyl 4-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate can be compared with other furan derivatives such as:

Properties

IUPAC Name

ethyl 4-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6/c1-2-27-20(24)13-7-9-14(10-8-13)21-19(23)18-12-11-17(28-18)15-5-3-4-6-16(15)22(25)26/h3-12H,2H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEMYYZMBHUIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361895
Record name STK324952
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6343-07-3
Record name STK324952
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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